molecular formula C19H24N2O6S2 B6549093 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide CAS No. 1040660-95-4

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide

Cat. No.: B6549093
CAS No.: 1040660-95-4
M. Wt: 440.5 g/mol
InChI Key: IODHJUCTLZVZCZ-UHFFFAOYSA-N
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide is a complex organic compound often studied for its unique chemical properties and potential applications across various scientific fields. This compound features both ethanesulfonyl and sulfonamide groups, which contribute to its reactivity and versatility in synthetic chemistry.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6S2/c1-4-28(22,23)21-11-5-6-14-12-15(7-9-17(14)21)20-29(24,25)19-10-8-16(26-2)13-18(19)27-3/h7-10,12-13,20H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODHJUCTLZVZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide typically involves multi-step organic synthesis, starting from commercially available precursors. The preparation often includes:

  • Formation of the Tetrahydroquinoline Core: : This can be achieved through cyclization reactions involving amines and aldehydes under acidic or basic conditions.

  • Introduction of the Ethanesulfonyl Group: : This step generally involves the reaction of the tetrahydroquinoline intermediate with ethanesulfonyl chloride in the presence of a base like pyridine.

  • Attachment of the Dimethoxybenzene Moiety: : The final step usually includes the sulfonation of the intermediate with 2,4-dimethoxybenzenesulfonyl chloride.

Industrial Production Methods

In an industrial setting, the synthesis would scale up using batch or continuous flow reactors, ensuring precise control over reaction conditions to maximize yield and purity. Industrial methods would emphasize cost-effective catalysts and reagents and ensure minimal environmental impact through optimized waste management protocols.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: : Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Reduction of the sulfonyl group to a sulfide using agents like lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Amines, thiols, and other nucleophiles in solvents like acetonitrile or dimethylformamide.

Major Products

The primary products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide finds applications in several fields:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Potential use as a probe for studying biological pathways involving sulfonamides.

  • Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

  • Industry: : Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The exact mechanism of action for this compound varies based on its application:

  • Pharmacological Effects: : It may inhibit specific enzymes or receptors through the interaction of its sulfonamide group with biological targets.

  • Molecular Targets and Pathways: : Typically involves binding to proteins or enzymes, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide

  • N-[1-(propanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide

Uniqueness

The unique combination of the ethanesulfonyl and dimethoxybenzene sulfonamide groups in N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide distinguishes it from similar compounds. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide is a sulfonamide compound with potential applications in medicinal chemistry. Its unique structural features include a tetrahydroquinoline moiety and a dimethoxy-substituted benzene ring, which suggest possible interactions with biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2O6S2C_{19}H_{24}N_{2}O_{6}S_{2} with a molecular weight of 440.5 g/mol. The compound's structure is illustrated below:

PropertyValue
Common Name This compound
CAS Number 1040660-95-4
Molecular Formula C19H24N2O6S2
Molecular Weight 440.5 g/mol

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Tetrahydroquinoline: Starting from an appropriate aniline derivative and an α,β-unsaturated carbonyl compound under reductive conditions.
  • Sulfonylation: Introducing the ethanesulfonyl group using ethanesulfonyl chloride in the presence of a base.
  • Coupling Reaction: Reacting the sulfonamide with 2,4-dimethoxybenzoyl chloride to yield the final product.

While specific mechanisms for this compound are not well-documented in literature, sulfonamides generally exert their effects through inhibition of bacterial dihydropteroate synthase or by acting as competitive inhibitors in various enzymatic pathways. The tetrahydroquinoline structure may also suggest potential neuroactive properties.

Anticancer Potential

Recent studies have highlighted the importance of compounds with similar structures in anticancer research. For instance:

  • Compounds derived from benzimidazole derivatives have shown selective cytotoxicity against hypoxic tumor cells . Although direct studies on this compound are lacking, its structural analogs have demonstrated promising results in inducing apoptosis and inhibiting tumor growth.

In Vitro Studies

In vitro assays using cell lines such as A549 (lung adenocarcinoma) and WM115 (melanoma) have been employed to evaluate the anticancer activity of structurally similar compounds:

  • Caspase Activity Assays: These assays measure apoptosis induction by assessing caspase 3/7 activity after treatment with various compounds .
  • DNA Damage Assessment: Techniques like the EpiQuick in situ DNA damage assay have been used to evaluate how these compounds affect DNA integrity in cancer cells .

Comparative Analysis with Related Compounds

A comparative analysis of several related compounds has been conducted to establish a benchmark for biological activity:

Compound NameIC50 (μM)Mechanism of Action
Benzimidazole Derivative 130.2Induces apoptosis via caspase activation
Benzimidazole Derivative 2>100Minimal effect on cell viability
This compoundTBDTBD

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